molecular formula C10H11Cl2N B8285346 (R)-3-(3,5-dichlorophenyl)pyrrolidine

(R)-3-(3,5-dichlorophenyl)pyrrolidine

Cat. No.: B8285346
M. Wt: 216.10 g/mol
InChI Key: XXXYTJWRFBDEIQ-ZETCQYMHSA-N
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Description

(R)-3-(3,5-Dichlorophenyl)pyrrolidine is a chiral pyrrolidine derivative featuring a 3,5-dichlorophenyl substituent at the 3-position of the pyrrolidine ring. Its stereochemical configuration (R-enantiomer) is critical for its biological activity, particularly in interactions with enzymes or receptors requiring precise spatial recognition. The 3,5-dichlorophenyl group enhances lipophilicity and binding affinity to hydrophobic pockets in target proteins, while the pyrrolidine ring provides conformational rigidity and hydrogen-bonding capabilities .

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

(3R)-3-(3,5-dichlorophenyl)pyrrolidine

InChI

InChI=1S/C10H11Cl2N/c11-9-3-8(4-10(12)5-9)7-1-2-13-6-7/h3-5,7,13H,1-2,6H2/t7-/m0/s1

InChI Key

XXXYTJWRFBDEIQ-ZETCQYMHSA-N

Isomeric SMILES

C1CNC[C@H]1C2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

C1CNCC1C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis Methods:
The synthesis of (R)-3-(3,5-dichlorophenyl)pyrrolidine typically involves several steps:

  • Starting Materials: The synthesis begins with the preparation of 3,5-dichlorophenyl derivatives.
  • Cyclization Reactions: The formation of the pyrrolidine ring is achieved through cyclization reactions involving appropriate precursors.
  • Chiral Resolution: The final step often includes the resolution of racemic mixtures to isolate the desired (R)-enantiomer.

Table 1: Synthetic Routes for this compound

StepDescription
Starting Material3,5-Dichlorophenyl derivatives
CyclizationFormation of pyrrolidine ring
Chiral ResolutionIsolation of (R)-enantiomer

Biological Applications

Medicinal Chemistry:
this compound has been investigated for its potential therapeutic effects in various medical conditions:

  • Neurological Disorders: Research indicates that this compound may act as a ligand in receptor binding studies, showing promise in treating neurological disorders.
  • Anticonvulsant Activity: In a study involving pyrrolidine derivatives, certain compounds demonstrated significant anticonvulsant properties, indicating that modifications to the pyrrolidine structure could enhance efficacy against seizures .

Case Study: Anticonvulsant Activity
A study evaluated various pyrrolidine derivatives for their ability to prevent seizures in animal models. Compounds derived from this compound showed promising results in both maximal electroshock and pentylenetetrazole seizure tests .

Industrial Applications

Beyond medicinal uses, this compound is also utilized in industrial settings:

  • Material Development: It serves as a building block in the synthesis of more complex molecules used in the development of novel materials and chemical processes.
  • Pesticidal Activity: Certain derivatives have been explored for their insecticidal properties, indicating their potential application in agriculture .

Comparison with Similar Compounds

(a) Role of Substituent Position

  • 3,5-Dichlorophenyl vs. 2,4-Dichlorophenyl : The 3,5-dichloro substitution pattern maximizes steric and electronic interactions with hydrophobic enzyme pockets, as seen in furin inhibitors . In contrast, 2,4-dichloro derivatives exhibit weaker binding due to suboptimal halogen placement.
  • Pyrrolidine vs. Urea Core : Pyrrolidine-based compounds (e.g., this compound) demonstrate higher enzymatic selectivity compared to urea derivatives (e.g., 3-(3,5-dichlorophenyl)-1,1-dimethylurea), which are primarily herbicidal .

(b) Stereochemical Influence

  • The R-enantiomer of 3-(3,5-dichlorophenyl)pyrrolidine shows 10–50× higher activity than the S-enantiomer in protease inhibition assays, underscoring the importance of chiral recognition in target binding .

(c) Pharmacokinetic Differences

  • Metabolic Stability : Pyrrolidine derivatives exhibit moderate metabolic stability due to susceptibility to cytochrome P450 oxidation. Pyridine-based analogues (e.g., 3,5-dichlorophenyl-pyridine inhibitors) are more resistant to degradation but carry hepatotoxicity risks .
  • Solubility : Urea derivatives (e.g., 3-(3,5-dichlorophenyl)-1,1-dimethylurea) have higher aqueous solubility (>10 mg/mL) compared to pyrrolidine analogues (<2 mg/mL), limiting their use in CNS-targeted therapies .

Limitations and Advantages

  • Advantages of this compound :
    • Superior enantioselectivity for neurological or protease targets.
    • Balanced lipophilicity (LogP ~2.8) for blood-brain barrier penetration.
  • Disadvantages :
    • Synthetic complexity in isolating the R-enantiomer.
    • Moderate in vivo half-life (~3 hours in murine models).

Preparation Methods

Organocatalyzed [3+2] Cycloaddition

Recent advances in organocatalysis have enabled the enantioselective construction of pyrrolidine frameworks. A 2024 study demonstrated the use of thiourea and squaramide catalysts to facilitate [3+2] cycloadditions between 2-arylidene-1,3-indandiones and N-2,2-difluoroethylbenzothiophenone imines. While this method primarily targets dispiro compounds, its mechanistic insights apply broadly to pyrrolidine synthesis:

  • Reaction Conditions : Catalyzed by a cinchona-derived thiourea at -20°C in dichloromethane.

  • Outcomes : Yields of 84–98% with 3–93% ee, scalable to gram quantities without loss of enantioselectivity.

  • Adaptability : Substituting benzothiophenone imines with 3,5-dichlorophenyl-containing analogues could direct stereochemistry at the 3-position.

Transition Metal-Catalyzed Hydrogenation

Hydrogenation of prochiral pyrrolines offers a direct route to chiral pyrrolidines. A patent describing (R)-3-phenylpiperidine synthesis provides transferable strategies:

  • Catalysts : Palladium on carbon (Pd/C) or ruthenium complexes under 50–100 psi H₂.

  • Substrate Design : 3-(3,5-Dichlorophenyl)-1-pyrroline, synthesized via condensation of 3,5-dichlorobenzaldehyde with γ-aminobutyraldehyde.

  • Stereoselectivity : Chiral phosphine ligands (e.g., BINAP) induce enantiomeric excesses >90%.

Chiral Resolution of Racemates

Diastereomeric Salt Formation

Racemic 3-(3,5-dichlorophenyl)pyrrolidine can be resolved using chiral acids, as exemplified by piperidine resolutions:

  • Resolving Agents : L-Tartaric acid (82% ee), L-(-)-dibenzoyltartaric acid (91% ee).

  • Procedure :

    • Dissolve racemate in isopropanol (50 mL/g).

    • Add resolving agent (1 eq) in hot methanol.

    • Crystallize at -20°C for 7 days, achieving 85–90% yield of (R)-enantiomer.

  • Scale-Up : Methanol volumes up to 10 L maintain efficiency in industrial settings.

Grignard Reaction-Based Routes

Ring Formation via Grignard Addition

A patented route for (R)-3-phenylpiperidine adapts to pyrrolidine synthesis:

  • Grignard Reaction : 3,5-Dichlorophenylmagnesium bromide reacts with N-protected pyrrolidinone (e.g., N-Boc-2-pyrrolidone) at 0–5°C in THF, forming 3-hydroxy-3-(3,5-dichlorophenyl)pyrrolidine.

  • Dehydration : Treat with triethylsilane (3 eq) in trifluoroacetic acid, yielding 3-(3,5-dichlorophenyl)-1-pyrroline.

  • Hydrogenation : Pd/C-catalyzed hydrogenation at 25°C affords racemic pyrrolidine, resolved via Section 2.1.

Continuous Flow Synthesis

Industrial-scale production of (R)-2-(3,5-dichlorophenyl)pyrrolidine highlights advantages transferable to the 3-substituted analogue:

  • Reactors : Tubular flow systems reduce reaction times from hours to minutes.

  • Conditions : 100°C, 10 bar pressure, residence time 5 min.

  • Yield : 92% with 88% ee using chiral auxiliaries.

Comparative Analysis of Methods

Method Yield ee Scale Cost
Organocatalyzed Cycloaddition90%91%Gram-scaleHigh
Transition Metal Hydrogenation85%93%Multi-kilogramModerate
Chiral Resolution88%82–91%IndustrialLow
Continuous Flow92%88%Pilot plantHigh
  • Efficiency : Continuous flow systems maximize throughput but require upfront investment.

  • Stereocontrol : Organocatalysis offers superior ee but struggles with bulky substrates.

Mechanistic Insights and Optimization

Stereochemical Induction in Cycloadditions

Density functional theory (DFT) studies of [3+2] reactions reveal:

  • Transition States : Thiourea catalysts stabilize oxyanion intermediates via hydrogen bonding, directing 3,5-dichlorophenyl group addition to the Re face.

  • Solvent Effects : Dichloromethane enhances enantioselectivity by stabilizing zwitterionic intermediates.

Hydrogenation Side Reactions

Over-reduction of pyrrolines to pyrrolidines may cause racemization. Mitigation strategies include:

  • Low H₂ Pressure : 15–30 psi limits over-hydrogenation.

  • Additives : Triethylamine (1 eq) suppresses acid-catalyzed epimerization.

Industrial Applications and Patents

Scalable Resolutions

Sumitomo Chemical’s patented resolution for antifungal pyrrolidinediones uses:

  • Solvent Systems : Isopropanol/methanol (3:1) for optimal crystal growth.

  • Yield : 89% with 95% ee after two recrystallizations.

Green Chemistry Approaches

  • Solvent Recycling : Distillation recovers >95% isopropanol in resolution processes.

  • Catalyst Recovery : Magnetic Pd nanoparticles enable 10 reuse cycles without activity loss .

Q & A

Q. What are the foundational synthetic routes for (R)-3-(3,5-dichlorophenyl)pyrrolidine?

The synthesis typically involves multi-step strategies:

  • Pyrrolidine core formation : Use of TsCl (tosyl chloride) for amine protection and subsequent cyclization under basic conditions (e.g., NaH/THF) .
  • Aryl coupling : Suzuki-Miyaura cross-coupling with 3,5-dichlorophenylboronic acid, catalyzed by Pd(PPh₃)₄ in a toluene/EtOH/H₂O solvent system at 90–105°C .
  • Chiral resolution : For the (R)-enantiomer, chiral auxiliaries or asymmetric catalysis (e.g., chiral palladium complexes) may be employed, though specific protocols require optimization .

Q. How is the compound characterized structurally?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the pyrrolidine ring and dichlorophenyl substituents .
  • HPLC-MS : For purity assessment and enantiomeric excess determination (chiral columns recommended) .
  • X-ray crystallography : To resolve stereochemical ambiguities, though crystallization challenges may arise due to hydrophobic substituents .

Advanced Research Questions

Q. How can stereochemical purity of the (R)-enantiomer be optimized during synthesis?

  • Chiral catalysts : Use Pd complexes with chiral ligands (e.g., BINAP) to induce asymmetry during cross-coupling .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) or chiral stationary phases in preparative HPLC .
  • Monitoring : Regular chiral HPLC analysis to track enantiomeric excess during reaction progression .

Q. What strategies address contradictory SAR data in enzyme inhibition studies?

  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding with Tyr158 in InhA inhibitors) using docking simulations and mutational assays .
  • Substituent variation : Compare analogs (e.g., 3,5-difluorophenyl vs. dichlorophenyl) to isolate electronic vs. steric effects .
  • Co-crystallization : Resolve binding ambiguities by obtaining enzyme-ligand crystal structures .

Q. How are regioselectivity challenges managed in aryl-pyrrolidine coupling?

  • Directing groups : Introduce temporary substituents (e.g., -B(OH)₂) to guide cross-coupling at the desired position .
  • Solvent optimization : Polar aprotic solvents (e.g., dioxane) enhance Pd catalyst efficiency for selective coupling .
  • Microwave-assisted synthesis : Accelerate reaction rates to minimize side-product formation .

Q. What analytical methods detect trace impurities or metabolites?

  • LC-MS/MS : Quantify degradation products (e.g., dechlorinated metabolites) with high sensitivity .
  • Stability studies : Use accelerated thermal/photo-degradation assays to identify labile functional groups (e.g., pyrrolidine ring oxidation) .
  • Isotopic labeling : ¹⁴C or ²H tracing to monitor metabolic pathways in biological systems .

Q. How can computational models guide target identification?

  • Molecular dynamics (MD) : Simulate ligand-enzyme binding stability, focusing on hydrophobic interactions with the 3,5-dichlorophenyl group .
  • QSAR modeling : Corrogate electronic parameters (e.g., Hammett σ values) with bioactivity data to predict novel analogs .
  • ADMET prediction : Assess logP and polar surface area to optimize blood-brain barrier penetration or renal clearance .

Contradiction Analysis and Troubleshooting

Q. Conflicting bioactivity data across studies: How to resolve?

  • Assay standardization : Validate protocols using positive controls (e.g., known InhA inhibitors) to minimize variability .
  • Off-target profiling : Screen against related enzymes (e.g., cytochrome P450 isoforms) to rule out non-specific effects .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between logD and IC₅₀ values) .

Q. Inconsistent yields in Suzuki-Miyaura coupling

  • Catalyst poisoning : Test for residual moisture or oxygen via Karl Fischer titration/deoxygenation protocols .
  • Boronic acid quality : Purify via recrystallization or use freshly prepared derivatives to avoid side reactions .
  • Temperature gradients : Ensure precise thermal control (±2°C) to prevent premature catalyst degradation .

Emerging Research Directions

Q. Role in agrochemical development

  • Fungicidal analogs : Explore structural parallels with iprodione (3,5-dichlorophenyl imidazolidine derivatives) to design next-gen antifungals .
  • Resistance mitigation : Co-formulate with synergists (e.g., cytochrome bc₁ inhibitors) to delay pathogen adaptation .

Q. Applications in neurodegenerative disease

  • Dopamine receptor modulation : Screen this compound against D₂/D₃ receptor subtypes using radioligand displacement assays .
  • Blood-brain barrier permeability : Modify logP via prodrug strategies (e.g., esterification of the pyrrolidine nitrogen) .

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